molecular formula C20H23N5OS B2587115 1-(4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-3-(thiophen-2-yl)urea CAS No. 1203364-56-0

1-(4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2587115
CAS No.: 1203364-56-0
M. Wt: 381.5
InChI Key: UTICXEMSFADCDY-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound of significant interest in medicinal chemistry and oncology research. This urea derivative features a quinoline core substituted with a methylpiperazine group, a structural motif commonly found in bioactive molecules . The piperazine ring is frequently employed in drug discovery to optimize physicochemical properties and serve as a scaffold for arranging pharmacophoric groups during interaction with target macromolecules . The specific inclusion of a urea linkage and a thiophene ring further enhances its potential as a key intermediate or lead compound for developing novel therapeutic agents. This compound is particularly relevant for researchers investigating kinase inhibition . Its molecular architecture suggests potential application in the development of inhibitors for various protein kinases, which are established targets for treating proliferative diseases such as cancer . The structural elements of this compound are analogous to those found in other well-studied urea-based molecules that have demonstrated efficacy in inhibiting catalytic activity and inducing apoptosis in cancer cell lines . Researchers can utilize this chemical tool to explore its mechanism of action, which may involve interacting with enzyme catalytic domains. The compound is intended for use in biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies to develop new oncological therapies. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-14-12-18(25-9-7-24(2)8-10-25)22-17-6-5-15(13-16(14)17)21-20(26)23-19-4-3-11-27-19/h3-6,11-13H,7-10H2,1-2H3,(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTICXEMSFADCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CS3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and structurally analogous molecules from the literature:

Compound Core Structure Key Substituents Reported Activity Synthetic Yield Reference
1-(4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-3-(thiophen-2-yl)urea Quinoline 4-Methylpiperazine, thiophen-2-yl urea Anticancer (inferred from structural analogs; specific data not available) Not reported N/A
1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) Pyridine 4-Fluorophenyl, thiophen-2-yl Anticancer activity against 60 cell lines (specific IC50 not provided) 60%
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol analogs (4a-d) Pyrimidine Benzofuran, thiophen-2-yl, hydroxyl or thiol Anticancer and antimicrobial activity (varies with substituents) 60–75%
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea Triazine 2-Oxaadamantane, piperidinyl-methylamino triazine Kinase inhibition (e.g., mTOR/PI3K pathways; inferred from triazine-based analogs) Not reported
2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidines Thienopyrimidine 4-Methylpiperazine, morpholine, chloro Kinase inhibition (e.g., PI3Kδ; clinical candidates in development) Not reported

Key Structural and Functional Insights:

Thienopyrimidine derivatives (e.g., in ) exhibit strong kinase inhibition due to their planar structure and electron-rich sulfur atoms, whereas the target compound’s quinoline may prioritize different biological targets.

Substituent Effects: The 4-methylpiperazine group in the target compound improves water solubility and bioavailability compared to simpler alkyl or aryl substituents (e.g., 5h’s 4-fluorophenyl) . Thiophene-urea moieties (common in 5h, 5k, and the target compound) facilitate hydrogen bonding with target proteins, but the quinoline-thiophene combination may offer unique steric or electronic advantages over pyridine-thiophene systems .

Biological Activity Trends: Pyridine- and pyrimidine-based ureas (e.g., 5h, 4a-d) show moderate to strong anticancer activity, but quinoline derivatives (like the target compound) are hypothesized to exhibit enhanced potency due to improved DNA interaction . Triazine derivatives (e.g., ) are often selective kinase inhibitors, whereas thienopyrimidines () target PI3K isoforms, highlighting the role of core heterocycles in mechanism differentiation.

Research Findings and Gaps

  • Biological Data Limitations: While structural analogs (e.g., 5h) show anticancer activity, specific IC50 values or target validation data for the quinoline-thiophene-urea scaffold are lacking.
  • Pharmacokinetic Predictions : The 4-methylpiperazine group likely enhances metabolic stability compared to morpholine () or unsubstituted piperazine analogs, but in vivo studies are needed for confirmation.

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